Lithium hydrogen sulfate

Beschreibung

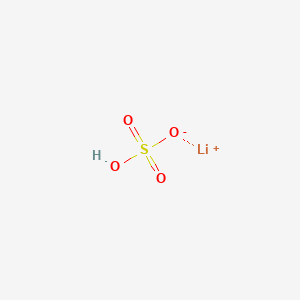

Structure

2D Structure

Eigenschaften

IUPAC Name |

lithium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCCWDVOHHFCKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiHSO4, HLiO4S | |

| Record name | lithium hydrogen sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928663 | |

| Record name | Lithium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-86-6 | |

| Record name | Lithium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Preparation Methodologies

Solution-Based Neutralization Synthesis

Neutralization reactions form the cornerstone of lithium hydrogen sulfate (B86663) synthesis, utilizing readily available lithium precursors and sulfuric acid.

The reaction between sulfuric acid (H₂SO₄) and lithium hydroxide (B78521) (LiOH) is a direct and common method for producing lithium hydrogen sulfate. quora.com This acid-base neutralization reaction yields this compound and water. quora.com When lithium hydroxide is used in a lesser amount relative to the sulfuric acid, the formation of the acid salt, this compound, is favored. quora.com The balanced chemical equation for this reaction is:

LiOH + H₂SO₄ → LiHSO₄ + H₂O quora.com

This reaction is a typical neutralization process where a strong acid reacts with a strong base. quora.com

Lithium carbonate + Sulfuric acid → Lithium sulfate + Carbon dioxide + Water quora.com

The balanced chemical equation is:

Li₂CO₃ + H₂SO₄ → Li₂SO₄ + H₂O + CO₂

This method is advantageous as it utilizes lithium carbonate, a common precursor for many lithium compounds. smolecule.com

| Reactants | Products | Reaction Type |

| Lithium Hydroxide + Sulfuric Acid | This compound + Water | Neutralization |

| Lithium Carbonate + Sulfuric Acid | Lithium Sulfate + Water + Carbon Dioxide | Acid-Carbonate Reaction |

Crystallization from Aqueous Solutions

Following the synthesis in solution, crystallization is a crucial step to isolate and purify this compound.

Evaporation is a key technique used to induce crystallization of lithium salts from aqueous solutions. smolecule.comresearchgate.net By concentrating the solution, the solubility limit is surpassed, leading to the formation of crystals. ebner-co.de For lithium sulfate solutions, which are precursors to or can be converted to this compound, various evaporation crystallization methods can be employed, including those using mechanical or thermal vapor recompression. ebner-co.de The process can be carried out at temperatures below 100°C and potentially at pressures lower than atmospheric pressure to facilitate crystallization. google.com

Control of Crystal Growth and Morphology

The physical properties and applications of crystalline materials are heavily influenced by their size and shape. Therefore, controlling crystal growth is a critical aspect of production.

Crystallographic and Structural Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for the precise determination of a crystalline solid's atomic structure, including bond lengths, bond angles, and unit cell dimensions.

While detailed single-crystal X-ray diffraction data specifically for lithium hydrogen sulfate (B86663) (LiHSO₄) is not extensively available in the provided search results, the closely related and structurally similar compounds, lithium sulfate (Li₂SO₄) and its monohydrate form (Li₂SO₄·H₂O), have been thoroughly characterized. These compounds commonly exhibit a monoclinic crystal system. wikipedia.org For instance, the common phase of anhydrous lithium sulfate is a sphenoidal monoclinic crystal system. wikipedia.org A study on a new organic-inorganic hybrid, lithium m-phenylenediamine (B132917) sulfate (LPS), also determined that it crystallized in a monoclinic system with the space group P2₁/m. cambridge.org

The analysis of lithium sulfate provides a transferable model for understanding the probable structure of lithium hydrogen sulfate. The unit cell parameters for the monoclinic phase of anhydrous lithium sulfate have been precisely determined. wikipedia.org This structural framework is characterized by tetrahedra of oxygen atoms surrounding the sulfur atoms. arizona.edu

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P 2₁/a | wikipedia.org |

| a | 8.239 Å | wikipedia.org |

| b | 4.954 Å | wikipedia.org |

| c | 8.474 Å | wikipedia.org |

| β | 107.98° | wikipedia.org |

| Formula Units (Z) | 4 | wikipedia.org |

| Volume | 328.9 ų | wikipedia.org |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and study structural changes. In the context of lithium sulfate and related compounds, PXRD is instrumental in confirming the material's structure post-synthesis and after various treatments. researchgate.netresearchgate.net

Studies on lithium sulfate have shown that XRD patterns can clearly distinguish between the anhydrous (Li₂SO₄) and monohydrate (Li₂SO₄·H₂O) forms. researchgate.netresearchgate.net Furthermore, thermal treatments, such as quenching from high temperatures, induce changes in the crystal structure that are readily observable through PXRD. researchgate.netresearchgate.net For example, quenching lithium sulfate from a high-temperature melt results in a less ordered monoclinic β-Li₂SO₄ phase, which is characterized by a reduction in peak intensity and broadening of peaks in the diffraction pattern. researchgate.netresearchgate.net The technique is also sensitive enough to identify the conversion of lithium sulfate to other compounds, such as lithium sulfide (B99878), after chemical reactions. researchgate.net The presence of characteristic Bragg peaks in an annealed thin film of lithium sulfate confirms that it retains its monoclinic structure. researchgate.net

Investigations into Fundamental Crystallographic Behavior

The fundamental crystallographic behavior of this compound encompasses aspects like crystal growth and its response to different conditions. Research has been conducted to grow single crystals of LiHSO₄, often using techniques such as slow evaporation, to produce samples of sufficient quality for detailed structural analysis. smolecule.com These studies are crucial for understanding the intrinsic properties of the compound. The hygroscopic nature of this compound, meaning it readily absorbs moisture, necessitates careful handling and storage to maintain its crystalline purity for accurate characterization. smolecule.com

High-Pressure Structural Transformations (in related compounds, transferable methodology)

The study of materials under high pressure reveals potential phase transitions and changes in bonding and structure. While specific high-pressure studies on LiHSO₄ are not detailed in the search results, the methodology is transferable from investigations on related sulfate and hydrogen-containing compounds. Angle-resolved synchrotron radiation diffraction is a key technique used to investigate these transformations. researchgate.net

For example, studies on lithium potassium sulfate (LiKSO₄) under high pressure have revealed three distinct phase transitions at approximately 0.8 GPa, 4.0 GPa, and 7.0 GPa, with the γ-phase being indexed to a monoclinic structure. researchgate.net Similarly, high-pressure X-ray diffraction on hydrated iron-sulfate (szomolnokite, FeSO₄·H₂O) identified a transition from a monoclinic to a triclinic phase. mdpi.com In the broader context of elemental solids, it is a well-established phenomenon that applying high pressure can induce transformations from simple, high-symmetry crystal structures to more complex, low-symmetry ones. researchgate.netrsc.org These studies demonstrate that hydrogen-bonded sulfate systems are susceptible to pressure-induced structural changes, a principle that would apply to this compound.

Spectroscopic Probes of Molecular Structure and Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique fingerprint of the compound. In lithium hydrogen sulfate (B86663), the spectrum is dominated by the vibrational modes of the hydrogen sulfate (HSO₄⁻) anion.

The key functional groups are the sulfate (SO₄²⁻) moiety and the hydroxyl (O-H) group. The tetrahedral sulfate ion has four fundamental vibrational modes, though some may be degenerate or inactive in the infrared spectrum depending on symmetry. The presence of the covalently bonded hydrogen atom in the HSO₄⁻ ion lowers the symmetry and activates additional modes. The hydroxyl group contributes its own characteristic stretching and bending vibrations. Studies on related metal hydrogen sulfates and sulfates, such as lithium sulfate monohydrate, provide a basis for assigning these vibrational bands. researchgate.netsemanticscholar.orgresearchgate.net

Key vibrational modes expected in the FTIR spectrum of lithium hydrogen sulfate include:

O-H Stretching: A broad absorption band, typically observed in the 3000-3500 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups. researchgate.net

S=O Stretching: Strong absorption bands associated with the asymmetric and symmetric stretching of the S=O bonds, generally found in the 1140-1230 cm⁻¹ range. researchgate.net

S-OH Stretching: Vibrations corresponding to the stretching of the S-OH bond.

Bending Modes: O-H in-plane bending and S-O bending vibrations occur at lower frequencies, typically below 1000 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3000 - 3500 | Stretching of the hydroxyl group, often broadened by hydrogen bonding. |

| S=O Asymmetric Stretch (ν₃) | ~1140 - 1230 | Asymmetric stretching of the sulfur-oxygen double bonds. |

| S-O Symmetric Stretch (ν₁) | ~1000 | Symmetric stretching of the sulfur-oxygen bonds. |

| S-O Bending (ν₄, ν₂) | ~600 - 700 | Bending and deformation modes of the O-S-O angles. |

UV-Visible Spectroscopy for Electronic and Optical Properties

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorption of ultraviolet and visible light. For simple ionic compounds like this compound, which are typically white or colorless, significant absorption occurs only at high energies in the deep UV region. This indicates a large energy difference between the ground electronic state and the first excited state, a property known as a wide optical band gap. researchgate.net

Research on the related compound, lithium sulfate monohydrate (Li₂SO₄·H₂O), has demonstrated its high transparency across the visible and near-infrared regions, with a UV cutoff wavelength around 228 nm. researchgate.netsciendo.com This corresponds to a wide optical band gap, calculated to be approximately 4.49 eV. sciendo.com This property is characteristic of materials where the electrons are tightly bound within the ionic and covalent framework, requiring high-energy photons to be promoted to higher energy levels. The wide band gap of this compound makes it transparent to visible light, hence its crystalline solid appearance.

| Property | Typical Value for Related Sulfates | Implication |

|---|---|---|

| Appearance | White Crystalline Solid | No absorption of light in the visible spectrum. |

| UV Cutoff Wavelength | ~228 nm (for Li₂SO₄·H₂O) researchgate.netsciendo.com | Absorption begins in the high-energy UV region. |

| Optical Band Gap (Eg) | ~4.49 eV (for Li₂SO₄·H₂O) sciendo.com | High energy required for electronic excitation, confirming transparency. |

Advanced Spectroscopic Techniques

To gain deeper insights into the structural dynamics and ionic transport phenomena, more advanced spectroscopic methods are employed. While data specific to this compound may be limited, studies on analogous compounds provide a robust framework for understanding its behavior.

Raman spectroscopy, which measures the inelastic scattering of light from molecular vibrations, is highly complementary to FTIR. It is particularly effective for studying materials under extreme conditions, such as high pressure. High-pressure Raman studies on related sulfate compounds are used to investigate pressure-induced phase transitions and changes in bonding. researchgate.net

As pressure is applied to a crystal lattice, interatomic distances decrease, which typically causes the vibrational frequencies (Raman shifts) to increase. A sudden, discontinuous change in the Raman spectrum often signals a structural phase transition. For instance, in aqueous solutions of ammonium (B1175870) hydrogen sulfate, Raman spectroscopy has been used to study the equilibrium between hydrogen sulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions at elevated temperatures and pressures. researchgate.netacs.org The dominant symmetric stretching mode of the sulfate ion (ν₁) is a sensitive probe of the local chemical environment and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for probing the local atomic environment and dynamics of specific nuclei. rsc.orgnih.govbruker.com For this compound, which is of interest as a potential proton conductor, ¹H (proton) and ⁷Li NMR are particularly relevant. nih.govoup.com

¹H NMR: Proton NMR can provide detailed information about the hydrogen bonding network and the mobility of protons within the solid lattice. wikipedia.orghw.ac.uk In materials that conduct protons, the lineshapes of the ¹H NMR signal are highly sensitive to proton motion. At low temperatures, protons are static, leading to broad signals. As the temperature increases, proton hopping and diffusion cause the signal to narrow, a phenomenon known as motional narrowing. Analysis of the temperature-dependent linewidth and relaxation times can yield activation energies for proton conduction. oup.comacs.org

⁷Li NMR: Lithium-7 is an NMR-active nucleus that can be used to study the dynamics of lithium ions. oup.comaip.orgelectrochem.orgrsc.orgamanote.com Similar to ¹H NMR, the ⁷Li NMR linewidth and relaxation behavior are influenced by the mobility of the Li⁺ ions. Variable-temperature ⁷Li NMR studies can distinguish between static and mobile lithium ions and quantify the rates of ionic exchange and diffusion, which are critical parameters for understanding ionic conductivity in lithium-containing materials. nih.gov

Solid-state NMR techniques are crucial for characterizing the mechanisms of ionic transport, distinguishing between different conduction pathways, and quantifying the energetics of ion hopping in solid electrolytes. rsc.orgnih.gov

| Nucleus | NMR Property Probed | Relevance to this compound |

|---|---|---|

| ¹H (Proton) | Proton mobility, hydrogen bonding, conduction pathways. acs.org | Directly investigates the mechanism of proton conductivity. |

| ⁷Li (Lithium) | Li⁺ ion dynamics, diffusion rates, structural environment. nih.gov | Characterizes the mobility of the lithium cation within the lattice. |

Thermal Behavior and Solid State Transformations

Thermal Decomposition Pathways of Lithium Hydrogen Sulfate (B86663)

The thermal degradation of lithium hydrogen sulfate is a significant aspect of its chemical profile. When subjected to elevated temperatures, the compound does not remain stable and breaks down into simpler, more stable substances.

2LiHSO₄(s) → Li₂SO₄(s) + H₂O(g) + SO₃(g)

Under certain conditions, particularly in a controlled environment that prevents the immediate escape of volatile products, an intermediate step involving the formation of lithium pyrosulfate (Li₂S₂O₇) may occur. This happens through the condensation of two molecules of this compound with the elimination of a water molecule:

2LiHSO₄(s) → Li₂S₂O₇(s) + H₂O(g)

Upon further heating, the lithium pyrosulfate will then decompose to form lithium sulfate and sulfur trioxide:

Li₂S₂O₇(s) → Li₂SO₄(s) + SO₃(g)

The precise conditions, such as the heating rate and the atmospheric composition, can influence which pathway is favored and the temperatures at which these decompositions occur. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying these decomposition processes by monitoring mass loss and heat flow as a function of temperature.

Characterization of Solid-State Phase Transitions

In addition to decomposition, this compound also undergoes transformations in its solid crystalline structure at specific temperatures. These phase transitions are reversible changes in the arrangement of the atoms within the crystal lattice and are accompanied by changes in the physical properties of the material.

Calorimetric studies, specifically using Differential Scanning Calorimetry (DSC), have been employed to identify the temperatures at which these solid-state phase transitions occur. For single crystals of this compound, a distinct endothermic transition has been observed at approximately 389 K (116 °C). researchgate.net This transition is characterized by the absorption of heat by the sample as it changes from a lower-temperature phase to a higher-temperature phase. The transition is reported to start around 373 K and conclude at approximately 399 K, with the peak of the transition occurring at 389 K. researchgate.net

The phase transition at 389 K is not just a qualitative observation; it is associated with quantifiable thermodynamic parameters that describe the energetics of the structural change. These parameters include the change in enthalpy (ΔH), the change in entropy (ΔS), and the change in heat capacity (ΔCp).

The enthalpy change (ΔH) associated with this transition has been calculated from the area of the peak observed in the DSC curve. researchgate.net This value represents the amount of heat energy absorbed by the compound to drive the phase change. While the exact value from the specific study is not detailed here, the calculation is a standard procedure in thermal analysis.

The entropy change (ΔS) can be subsequently determined from the enthalpy change and the transition temperature (T) using the following relationship for a reversible process at constant pressure:

ΔS = ΔH / T

The change in heat capacity (ΔCp) at the transition temperature signifies the difference in the heat capacity of the high-temperature phase and the low-temperature phase. This is often observed as a step-change in the baseline of the DSC curve around the transition temperature.

A summary of the identified phase transition is presented in the table below.

| Transition Temperature (K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Heat Capacity Change (ΔCp) |

| ~389 | Calculated from DSC peak area researchgate.net | Can be derived from ΔH and T | Observable as a baseline shift in DSC |

Electrochemical and Ionic Transport Phenomena

Protonic Conductivity Studies

Lithium hydrogen sulfate (B86663) is of interest for its potential proton-conducting capabilities. The mobility of protons within its crystal lattice is a key area of investigation, with studies often drawing parallels with analogous sulfate-based compounds to elucidate the underlying principles of charge transport.

The transport of protons in solid-state materials like lithium hydrogen sulfate is a complex process. One of the primary mechanisms considered is the Grotthuss mechanism, where protons are transferred through a cooperative cleavage and formation of hydrogen bonds and covalent O-H bonds within a hydrogen-bonding network oregonstate.edu. This process involves a series of correlated local displacements that lead to the long-range transport of protons without the mass transfer of the entire water molecule or hydronium ion oregonstate.edu.

Another relevant model for explaining ionic conduction in some solid electrolytes is the Correlated Barrier Hopping (CBH) model researchgate.netresearchgate.net. In this model, the charge carrier, in this case a proton, hops between two sites over a potential barrier. The height of this barrier is considered to be correlated with the inter-site separation nih.gov. The ultrafast surface proton hopping conduction observed in some materials with dense and periodic arrangements of sulfonate (SO₃⁻) groups has been attributed to a significantly reduced electrostatic potential barrier, a concept explained by the CBH model nih.gov. For AC conductivity, the variation of the power law exponent 's' with temperature can indicate whether the CBH model is a suitable explanation for the conduction mechanism researchgate.net.

Proton transport can be generally categorized into three mechanisms:

Grotthuss mechanism: Protons are transported through the formation and cleavage of hydrogen-bonding networks.

En masse diffusion: Hydrated hydronium ions migrate through the material.

Surface proton hopping: Protons hop between adjacent functional groups, such as sulfonate sites, via bridging water molecules nih.gov.

Hydrogen bonding plays a critical and indispensable role in facilitating proton conduction researchgate.net. An extensive and well-ordered hydrogen bonding network provides a pathway for proton "hopping" nih.gov. In materials containing sulfonate groups, these groups can act as proton sources and participate in the formation of hydrogen bonds, which is highly conducive to efficient proton transfer researchgate.net.

The density and connectivity of the hydrogen bond network are directly related to the proton conductivity. A higher number of hydrogen bonds generally leads to better proton conductivity and a lower activation energy for proton transport . In some coordination networks, dangling sulfonate groups that are part of an extended hydrogen bonding network facilitate this proton hopping with a low activation energy researchgate.netnih.gov. Conversely, if the sulfonate groups are coordinated in a way that prevents the formation of an extended hydrogen bond network, the proton conductivity is significantly lower researchgate.netnih.gov.

The activation energy (Ea) is a crucial parameter that quantifies the energy barrier that charge carriers must overcome to move through the material. A lower activation energy is indicative of more facile proton conduction. The activation energy can be determined from the temperature dependence of the conductivity using the Arrhenius equation researchgate.net.

In studies of analogous compounds, the activation energy for proton conduction has been determined. For instance, in lithium sulphate monohydrate, an activation energy of 0.0259 eV was reported for a frequency of 2 MHz, with a lower value suggesting fewer defects in the crystal researchgate.net. Research on other proton-conducting materials has shown that the activation energy can be influenced by factors such as the degree of hydration and the specific conduction mechanism at play researchgate.net. For example, in some sulfate coordination polymers, an anhydrous proton conductivity with a high activation energy has been observed at elevated temperatures rsc.org.

Table 1: Activation Energies for Protonic Conduction in Analogous Sulfate Compounds This table presents data from compounds analogous to this compound to provide context for expected values.

| Compound | Activation Energy (eV) | Conditions |

|---|---|---|

| Lithium Sulphate Monohydrate | 0.0259 | at 2 MHz |

The crystalline structure of a material can lead to anisotropic properties, meaning that the conductivity varies depending on the crystallographic direction nih.gov. In several proton-conducting materials, particularly those with channel-like structures, the proton conductivity is significantly higher along these channels nih.gov.

For example, single-crystal studies of certain metal-organic frameworks have revealed highly anisotropic conduction, with efficient proton transport occurring along the pore channels nih.gov. This directional dependence is a direct consequence of the arrangement of proton-conducting pathways, such as hydrogen-bonded water molecules, within the crystal lattice nih.gov. In composite membranes, aligning the conductive nanochannels in the through-plane direction has been shown to enhance proton conductivity, especially at low humidity nih.gov. The presence of smectic ordering of hydrogen sulfate anions in some composite membranes ensures the formation of hydrogen-bonded chains, leading to anisotropic proton conduction via a hopping mechanism researchgate.net.

Dielectric Properties

The dielectric properties of a material describe its response to an applied electric field. For ion-conducting materials, these properties are closely linked to the mobility of charge carriers and can provide insights into the conduction mechanisms.

The dielectric constant (ε') and dielectric loss (ε'') of materials are often dependent on the frequency of the applied electric field, a phenomenon known as frequency dispersion aps.org. In proton conductors, this dispersion can be particularly pronounced.

At low frequencies, the dielectric constant is typically high due to the contribution of various polarization mechanisms, including the movement of mobile protons over long distances. As the frequency increases, the dielectric constant generally decreases because the slower polarization mechanisms can no longer keep up with the rapidly oscillating field aps.orgresearchgate.net.

Similarly, the dielectric loss, which represents the energy dissipated as heat, also varies with frequency. In many cases, the dielectric loss is low at very high frequencies researchgate.netresearchgate.net. Studies on glycine lithium sulphate, an analogous compound, show a decrease in both the dielectric constant and dielectric loss as the frequency increases researchgate.net. The low values of dielectric constant and loss at higher frequencies are often associated with enhanced optical quality and fewer defects researchgate.net. In some materials, a peak in the dielectric loss is observed, and the temperature at which this peak occurs can shift to higher values with increasing frequency nii.ac.jp.

Table 2: Frequency Dependence of Dielectric Properties in an Analogous Compound (Glycine Lithium Sulphate) This table illustrates the typical trend of dielectric properties with frequency, as observed in compounds similar to this compound.

| Frequency | Dielectric Constant (ε') | Dielectric Loss (ε'') |

|---|---|---|

| Low | High | Variable |

| High | Low | Low |

Investigation as an Electrolyte Component in Energy Storage Systems

Potential in Aqueous Electrolyte Systems for Lithium Batteries (by analogy to Li₂SO₄)

Aqueous rechargeable lithium-ion batteries (ARLBs) are gaining attention as safer and more cost-effective alternatives to traditional lithium-ion batteries that use flammable organic electrolytes stanford.eduwikipedia.org. The performance of ARLBs is heavily dependent on the electrolyte, and while direct research on this compound (LiHSO₄) is limited, its potential can be evaluated by analogy to the more extensively studied lithium sulfate (Li₂SO₄).

A key advantage of aqueous electrolytes is their high ionic conductivity. However, a significant challenge is the narrow electrochemical stability window (ESW) of water, which is thermodynamically limited to 1.23 V. Exceeding this voltage leads to water electrolysis, hindering battery performance wikipedia.orgrsc.orgpkusz.edu.cnpolympart.com. To overcome this, highly concentrated electrolytes, known as "water-in-salt" electrolytes (WiSE), are employed wikipedia.orgpolympart.com. By increasing the salt concentration, the number of free water molecules is reduced, which expands the practical ESW. For instance, concentrated solutions of Li₂SO₄ can achieve an effective ESW of approximately 2.0 V to 2.3 V, a substantial improvement over pure water stanford.edustanford.edu. This wider window is crucial for enabling the use of higher voltage electrode materials, thereby increasing the battery's energy density.

Studies have demonstrated the viability of Li₂SO₄ in ARLB systems. For example, a battery combining a LiTi₂(PO₄)₃ anode and a LiMn₂O₄ cathode has been successfully operated in a 1 M Li₂SO₄ electrolyte acs.org. Saturated Li₂SO₄ solutions have also been used with olivine-type cathodes and Nasicon-type anodes elsevierpure.com. The high molarity of Li₂SO₄ in aqueous solutions contributes to optimal ionic conductivity, which is beneficial for the battery's rate capability wikipedia.org.

By analogy, an electrolyte based on this compound would also form a high-concentration system. A key difference would be the resulting acidity of the electrolyte due to the presence of the hydrogen sulfate (HSO₄⁻) ion. This acidic environment could uniquely influence the electrochemical behavior of the electrodes. However, it could also introduce challenges, such as accelerated hydrogen evolution at the anode and potential corrosion of battery components, which would need to be carefully managed.

| Parameter | Li₂SO₄ Aqueous Electrolyte | Significance in ARLBs |

| Electrochemical Stability Window (ESW) | ~2.0 - 2.3 V in concentrated solutions stanford.edustanford.edu | Expands operating voltage beyond the 1.23 V limit of water, allowing for higher energy density. |

| Ionic Conductivity | Optimal conductivity achieved around 2 M wikipedia.org | High conductivity facilitates rapid ion transport, enabling better rate capability and power performance. |

| Full Cell Demonstrations | Used with various anode/cathode pairs like LiTi₂(PO₄)₃/LiMn₂O₄ acs.org | Confirms the practical feasibility of Li₂SO₄ as an electrolyte in functioning aqueous battery systems. |

Influence on Electrochemical Reaction Kinetics (e.g., Hydrogen Oxidation Reaction, by analogy to Li₂SO₄ studies)

The electrolyte's composition, including its constituent ions, plays a critical role in the kinetics of electrochemical reactions at the electrode surfaces. While specific studies on LiHSO₄'s influence on the hydrogen oxidation reaction (HOR) within a battery context are not prevalent, insights can be drawn from research on Li₂SO₄ and the known behavior of sulfate and bisulfate ions.

The HOR is a critical reaction in technologies like hydrogen-depolarized anodes, which have been explored to improve the efficiency of processes like lithium hydroxide (B78521) production researchgate.net. In such systems, the kinetics of the HOR on a platinum catalyst can be significantly affected by the electrolyte's composition. It has been observed that the presence of lithium sulfate in a sulfuric acid electrolyte can lead to a significant decrease in the reaction kinetics of the HOR researchgate.net. This inhibitory effect is often attributed to the adsorption of sulfate (SO₄²⁻) and, by extension, bisulfate (HSO₄⁻) anions onto the catalyst surface. This adsorption can block active sites, thereby slowing the rate of the reaction.

In the context of ARLBs, the primary concern is often the suppression of the hydrogen evolution reaction (HER), which is the reverse of the HOR and a major parasitic reaction at the anode. The kinetics of both HER and the oxygen evolution reaction (OER) at the cathode are influenced by the electrolyte. The high concentration of salt in a WiSE system, such as one using Li₂SO₄, reduces the activity of water, which kinetically suppresses these undesirable gas evolution reactions polympart.com.

An electrolyte based on LiHSO₄ would provide a source of both Li⁺ cations and HSO₄⁻ anions. The HSO₄⁻ anions would be expected to influence surface kinetics in a manner similar to SO₄²⁻ ions. However, the highly acidic nature of a LiHSO₄ solution would dramatically increase the concentration of protons (H⁺), which is the reactant for the undesirable hydrogen evolution. This would likely accelerate the HER, posing a significant challenge for the stability of most anode materials used in lithium-ion chemistries. Therefore, while LiHSO₄ could modulate reaction kinetics, its application would require anode materials with very high hydrogen overpotential to be viable.

Catalytic Roles and Reaction Engineering

Heterogeneous and Homogeneous Catalysis by Lithium Hydrogen Sulfate (B86663)

Catalysis is a fundamental process in chemical engineering, categorized broadly into homogeneous and heterogeneous catalysis based on the physical phase of the catalyst relative to the reactants. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, whereas in heterogeneous catalysis, the catalyst is in a different phase.

Lithium hydrogen sulfate (LiHSO₄) has emerged as a significant catalyst, primarily within the domain of heterogeneous catalysis. Its application in this area is most prominently demonstrated when it is immobilized on a solid support, such as silica (B1680970) gel (SiO₂). This composite material, silica-supported this compound (LiHSO₄/SiO₂), functions as a powerful, reusable, and environmentally benign heterogeneous catalytic system. sid.ir

The preparation of this catalyst is straightforward, involving the vigorous grinding of this compound with silica gel to create a homogeneous white powder. sid.ir This solid-supported catalyst offers several advantages that are characteristic of heterogeneous systems, including enhanced reactivity and selectivity, simplified product work-up procedures, and high recyclability, which aligns with the principles of green chemistry. sid.ir The use of LiHSO₄/SiO₂ often allows for reactions to be conducted under solvent-free conditions, further reducing the environmental impact by eliminating the need for volatile and often toxic organic solvents. sid.ir

In contrast, the application of this compound as a homogeneous catalyst is not extensively documented in scientific literature. Its primary utility has been identified in its solid, supported form, where its stability and ease of separation are maximized.

General Principles and Scope in Chemical Transformations

The catalytic activity of this compound, particularly as LiHSO₄/SiO₂, is rooted in its properties as a solid acid catalyst. The catalytic power is believed to stem from a dual mechanism involving both the Brønsted acidity of the hydrogen sulfate (HSO₄⁻) ion and the Lewis acidity of the lithium (Li⁺) ion. The H⁺ from the hydrogen sulfate moiety can protonate substrates, thereby activating them for nucleophilic attack. Simultaneously, the strong oxophilicity of the Li⁺ cation allows it to coordinate with and activate oxygen-containing electrophiles, further facilitating the reaction. sid.ir

The scope of chemical transformations catalyzed by this compound is notable, with significant applications in the synthesis of nitrogen-containing organic compounds. One of the most well-documented applications is in the synthesis of β-enaminones and β-enamino esters. These compounds are valuable intermediates in the creation of more complex molecules, including various pharmaceuticals and heterocyclic structures. The LiHSO₄/SiO₂ system efficiently catalyzes the reaction between β-dicarbonyl compounds (like β-ketoesters and 1,3-diketones) and a wide range of both aromatic and aliphatic amines. sid.ir These reactions proceed under solvent-free conditions at elevated temperatures (e.g., 80 °C), affording the desired products in high to excellent yields with short reaction times. sid.ir

The research findings below illustrate the efficiency of LiHSO₄/SiO₂ as a catalyst in the synthesis of various β-enamino esters and β-enaminones.

Table 1: Synthesis of β-Enaminones and β-Enamino Esters using LiHSO₄/SiO₂ catalyst under solvent-free conditions at 80°C. Data is representative of findings reported in scientific literature. sid.ir

The reusability of the catalyst is a key feature for sustainable chemical processes. Studies have shown that the LiHSO₄/SiO₂ catalyst can be recovered and reused for multiple reaction cycles without a significant loss of its catalytic activity, as demonstrated in the synthesis of 3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one.

Table 2: Reusability of LiHSO₄/SiO₂ Catalyst. Data is representative of findings reported in scientific literature. sid.ir

This body of research highlights this compound as a versatile and efficient acid catalyst, particularly valuable for promoting organic transformations in a manner that is both high-yielding and environmentally conscious.

Applications in Advanced Materials Development

Precursor Chemistry for Other Lithium-Containing Compounds

Lithium hydrogen sulfate (B86663) serves as a valuable precursor and catalyst in the synthesis of other important lithium-containing compounds and organic molecules. Its reactivity is central to its utility in creating materials for energy storage and specialized chemical synthesis.

One of the most significant applications in this context is the synthesis pathway for lithium sulfide (B99878) (Li₂S). Lithium sulfide is a critical material for the development of next-generation all-solid-state lithium-ion batteries, where it is used in sulfide-based solid electrolytes. sciengine.compatsnap.com Research has demonstrated a clean and sustainable method to synthesize high-purity Li₂S through the hydrogen reduction of lithium sulfate (Li₂SO₄). sciengine.comacs.orgsciopen.com This process, represented by the general reaction Li₂SO₄ + 4H₂ → Li₂S + 4H₂O, is advantageous as it avoids carbon oxide emissions and solid byproducts. acs.orgfigshare.com Given that lithium hydrogen sulfate decomposes to lithium sulfate upon heating, it can be considered an intermediate or direct precursor in such high-temperature reduction processes. smolecule.com

The carbothermal reduction of lithium sulfate is another established method for producing lithium sulfide, further highlighting the role of sulfate-based lithium compounds as essential starting materials for advanced battery components. sciengine.comnrel.govacs.org

Beyond inorganic materials, this compound also functions as an effective catalyst in organic synthesis. It is used to catalyze the transformation of n-butyl bromide to 1-butene. wikipedia.org Furthermore, silica-supported this compound (LiHSO₄/SiO₂) acts as a highly efficient heterogeneous catalyst for producing β-enaminones and β-enamino esters, which are versatile intermediates for building complex organic and natural product frameworks. smolecule.com

| Precursor Reaction | Product | Application of Product | Reference |

| Li₂SO₄ + 4H₂ → Li₂S + 4H₂O | Lithium Sulfide (Li₂S) | Precursor for sulfide solid-state electrolytes in batteries. | sciengine.comacs.orgsciopen.com |

| Carbothermal Reduction of Li₂SO₄ | Lithium Sulfide (Li₂S) | Cathode material and electrolyte precursor. | sciengine.comnrel.govacs.org |

| LiHSO₄ as a catalyst | β-enaminones / β-enamino esters | Intermediates in organic synthesis. | smolecule.com |

| LiHSO₄ (decomposition) → Li₂SO₄ | Lithium Sulfate (Li₂SO₄) | Intermediate for various syntheses. | smolecule.com |

Materials for Humidity Control and Desiccation based on Hygroscopic Properties

This compound is a hygroscopic compound, meaning it readily attracts and absorbs moisture from the surrounding atmosphere. smolecule.com This property is shared by the related compound, lithium sulfate, which is also noted for its hygroscopic nature. wikipedia.orgpoworks.com This characteristic makes these materials suitable for applications requiring stringent moisture control.

The control of humidity is critical in many high-technology manufacturing processes, particularly in the production of lithium-ion batteries. Lithium compounds used in batteries are highly sensitive to moisture, which can degrade their quality, performance, and durability. fisair.com Therefore, manufacturing is conducted in controlled dry-room environments where humidity is kept at extremely low levels, often using industrial desiccant dehumidifiers. fisair.com The inherent ability of this compound to absorb water vapor makes it a candidate material for use in such desiccant systems.

Research in Liquid Desiccant Air Conditioning Systems (potential area given related compounds)

Liquid Desiccant Air Conditioning (LDAC) is an emerging technology that offers an energy-efficient alternative to conventional compressor-based systems for controlling air temperature and humidity. ijcrt.org These systems utilize a liquid desiccant to absorb water vapor directly from the air, thereby managing the latent heat load. researchgate.net

Currently, the most commonly used liquid desiccants in LDAC systems are strong solutions of ionic salts like lithium chloride (LiCl) and lithium bromide (LiBr). researchgate.netnih.gov These materials are favored for their excellent affinity for water vapor. The operational principle involves contacting humid air with the desiccant solution, which becomes diluted as it absorbs moisture. The diluted solution is then regenerated by heating it to release the absorbed water, after which it can be cooled and reused in the cycle. cibsejournal.com

Given that this compound is also a hygroscopic ionic salt, it shares the fundamental property required of a liquid desiccant. smolecule.com While extensive research has focused on chloride and bromide salts, the hygroscopic nature of LiHSO₄ suggests its potential as a candidate for future investigation in LDAC applications. Studies would be needed to evaluate its performance characteristics, such as water absorption capacity, regeneration temperature, and long-term stability, against established desiccants.

| Desiccant | Chemical Formula | Type | Key Property for LDAC | Reference |

| Lithium Chloride | LiCl | Liquid | Strong affinity for water vapor | researchgate.netnih.gov |

| Lithium Bromide | LiBr | Liquid | Low regeneration temperature | nih.govnih.gov |

| Calcium Chloride | CaCl₂ | Liquid | Common liquid desiccant | researchgate.net |

| This compound | LiHSO₄ | Liquid (in solution) | Hygroscopic (Potential Candidate) | smolecule.com |

Potential as a Component in Ion Conducting Glasses (by analogy to Li₂SO₄)

There is considerable research interest in developing solid-state electrolytes for advanced electrochemical devices like solid-state batteries. ias.ac.in Ion-conducting glasses are a promising class of materials for this purpose, offering advantages such as isotropic conductivity and ease of fabrication. ias.ac.in

Scientific studies have extensively demonstrated that the addition of lithium sulfate (Li₂SO₄) to various glass-forming systems—such as those based on borates, silicates, or phosphates—significantly enhances lithium-ion (Li⁺) conductivity. ias.ac.indoi.orgias.ac.inresearchgate.net The introduction of Li₂SO₄ into the glass matrix increases the concentration of mobile Li⁺ charge carriers. ias.ac.in Furthermore, it is believed that the sulfate (SO₄²⁻) ions promote an expansion of the glass network, which reduces the rigidity of the structure and creates more open pathways for lithium ions to migrate, thereby increasing ionic conductivity. researchgate.netresearchgate.net This phenomenon is sometimes referred to as a "volume increasing effect" or the creation of a "mixed anion environment". doi.orgresearchgate.net

By analogy to the well-established role of Li₂SO₄, this compound (LiHSO₄) presents itself as a potential component for similar applications. LiHSO₄ contains the two essential constituents that contribute to enhanced conductivity in sulfate-doped glasses:

Mobile lithium ions (Li⁺).

A sulfate-based anion (HSO₄⁻) that could similarly modify the glass network structure to facilitate ion transport.

Therefore, LiHSO₄ could be explored as a dopant or component in the synthesis of novel ion-conducting glasses, potentially offering a new avenue for the design of solid electrolytes for future energy storage technologies. poworks.com

| Glass System | Dopant | Effect on Ionic Conductivity | Mechanism | Reference |

| Lithium Borate (Li₂O-B₂O₃) | Li₂SO₄ | Increase | Increased Li⁺ concentration, network expansion. | ias.ac.in |

| Lithium Phosphate (Li₂O-P₂O₅) | Li₂SO₄ | Increase | Dissolution of ionic salt, plasticizing effect. | doi.org |

| Lithium Silicate Borate | Li₂SO₄ | Increase | Incorporation of SO₄ tetrahedra, network expansion. | researchgate.net |

| Lithium Borosilicotitanate | Li₂SO₄ | Increase | Higher concentration of charge carriers. | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Simulations (e.g., Density Functional Theory)

Quantum mechanical simulations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.

While lithium hydrogen sulfate (B86663) is utilized as a catalyst in various organic reactions, detailed quantum mechanical studies elucidating its specific catalytic mechanisms are not extensively documented. Generally, DFT calculations are employed to study the catalytic activity of acidic species like the bisulfate ion (HSO₄⁻) by modeling reaction pathways. nih.gov Such studies typically involve:

Reactant and Product Optimization: Calculating the lowest energy geometries of the reactants, products, and any intermediates.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, known as the transition state. The energy of this state is crucial for determining the reaction's activation energy.

Energy Profile Mapping: Constructing a reaction energy profile that connects reactants, transition states, intermediates, and products to visualize the energy changes throughout the reaction.

For a reaction catalyzed by lithium hydrogen sulfate, DFT could be used to model the interaction of the HSO₄⁻ ion and the Li⁺ cation with the substrate molecules. The calculations would aim to understand how these ions stabilize transition states or activate reactants, for instance, by proton donation from the bisulfate ion.

Table 1: General Parameters in DFT Calculations for Catalytic Mechanism Studies

| Parameter | Description | Typical Application |

| Functional | Approximates the exchange-correlation energy, a key component of the total energy. Examples include B3LYP, PBE, M06-2X. | Choice depends on the system and properties of interest (e.g., thermochemistry, reaction barriers). |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Examples include 6-31G*, def2-SVP, cc-pVTZ. | Larger basis sets provide higher accuracy but require more computational resources. |

| Solvent Model | A method to approximate the effect of a solvent on the reaction, such as the Polarizable Continuum Model (PCM). | Used for reactions occurring in a liquid phase. |

| Transition State Search | Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the saddle point on the potential energy surface. | Essential for calculating activation energies. |

This table is interactive. You can sort the columns by clicking on the headers.

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms in the LiHSO₄ ion pair.

Analysis of Intermolecular Forces: In the solid state or in clusters, interactions such as hydrogen bonding between HSO₄⁻ ions or ion-dipole interactions would be critical. DFT can quantify the strength and nature of these interactions. The crystal structure of a related compound, sodium hydrogen sulfate monohydrate, has been studied, revealing complex hydrogen bonding networks.

Vibrational Frequency Analysis: Calculating the vibrational frequencies to confirm that an optimized structure is a true energy minimum and to compare with experimental infrared and Raman spectroscopy data.

Molecular Dynamics Simulations for Dynamic Behavior

There is a lack of specific molecular dynamics (MD) simulation studies focused on the dynamic behavior of this compound. MD simulations are a powerful tool for understanding the movement of atoms and molecules over time. For LiHSO₄, an MD study would require the development of an accurate force field, which consists of a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates.

An MD simulation of LiHSO₄ in an aqueous solution, for example, could provide insights into:

Solvation Structure: How water molecules arrange around the Li⁺ and HSO₄⁻ ions.

Ion Pairing: The extent to which Li⁺ and HSO₄⁻ ions associate in solution.

Transport Properties: The diffusion coefficients of the individual ions, which are related to the solution's conductivity.

While specific studies on LiHSO₄ are absent, MD simulations have been extensively used to study other lithium salts in various solvents, particularly in the context of battery electrolytes. researchgate.net

Thermodynamic Modeling of Solution Behavior

A common approach is the use of electrolyte Non-Random Two-Liquid (eNRTL) models or Pitzer models. These models use experimentally determined parameters to describe the non-ideal behavior of electrolyte solutions. For a system containing Li⁺, H⁺, and SO₄²⁻ ions, a thermodynamic model would aim to accurately represent various properties over a range of concentrations and temperatures.

Table 2: Key Thermodynamic Properties Modeled for Lithium Sulfate Systems

| Property | Description | Relevance |

| Activity Coefficient | A measure of the deviation of a component's chemical potential from that of an ideal solution. | Essential for accurately predicting chemical equilibria and reaction rates in solution. |

| Osmotic Coefficient | Relates the vapor pressure of the solvent in a solution to that of the pure solvent. | Important for understanding colligative properties and water activity. |

| Excess Enthalpy | The enthalpy change upon mixing components to form a non-ideal solution. | Describes the heat effects associated with dissolving the salt. |

| Solubility | The maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure. | A critical parameter for crystallization processes and industrial applications. |

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Analytical Methodologies for Lithium Hydrogen Sulfate Systems

Quantitative Analysis in Complex Chemical Matrices (general for lithium compounds)

The accurate quantification of lithium in complex chemical matrices is crucial for various applications, from geological exploration to battery technology. A range of advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, precision, and applicability to different sample types. researchgate.netrsc.org

Commonly used methods for the elemental analysis of lithium include atomic emission and absorption spectroscopy. mdpi.com Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful tools for determining the elemental composition of materials. spectroscopyonline.comresearchgate.net In these techniques, a sample is introduced into a high-temperature plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (ICP-OES) or become ionized for mass-to-charge ratio analysis (ICP-MS). spectroscopyonline.com For instance, ICP-OES has been successfully used to quantify active and inactive metallic lithium in cycled lithium metal anodes by analyzing dissolved lithium-biphenyl complexes. rsc.org

Atomic Absorption Spectroscopy (AAS) is another established technique for lithium quantification, particularly in liquid samples like natural brines. mdpi.com Laser-Induced Breakdown Spectroscopy (LIBS) has emerged as a valuable tool for rapid, in-situ, and multi-elemental measurements with minimal sample preparation. mdpi.com LIBS analysis involves focusing a high-energy laser pulse on a sample to create a plasma; the light emitted from the plasma is then collected and analyzed to determine the elemental composition. mdpi.com This method has demonstrated feasibility for the quantitative analysis of lithium in natural brines, showing good agreement with results from AAS. mdpi.com

These techniques are essential for quality control in battery manufacturing, analysis of raw materials, and research into battery degradation mechanisms. rsc.orgresearchgate.net

| Technique | Principle | Common Applications for Lithium | Key Advantages |

|---|---|---|---|

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Measures light emitted by excited atoms in a plasma state. spectroscopyonline.com | Quantifying trace elements in lithium salts and battery components. rsc.orgspectroscopyonline.com | Provides qualitative and quantitative data; robust and reliable. spectroscopyonline.com |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of ionized atoms from a plasma. researchgate.net | High-sensitivity elemental analysis in battery materials. researchgate.net | Extremely low detection limits, suitable for trace and ultra-trace analysis. |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by ground-state atoms in a vapor. mdpi.com | Determination of lithium concentration in brines and aqueous solutions. mdpi.com | Well-established, relatively low-cost technique. |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Analyzes the spectral emission from a laser-induced plasma. mdpi.com | Rapid, in-situ analysis of lithium in geological matrices like rocks and brines. mdpi.com | Minimal sample preparation; capable of remote analysis. mdpi.com |

Speciation and Stability Studies in Solution

Lithium hydrogen sulfate (B86663) (HLiO₄S), also known as lithium bisulfate, is an inorganic compound that is soluble in water. smolecule.com Its behavior in aqueous solutions is governed by the dissociation of the hydrogen sulfate ion (HSO₄⁻). In solution, an equilibrium exists between the hydrogen sulfate ion, the sulfate ion (SO₄²⁻), and a proton (H⁺). The stability of lithium hydrogen sulfate is influenced by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, which necessitates storage under controlled conditions to maintain its purity. smolecule.com

Research specifically detailing the interactions and stability of this compound with other compounds is limited. smolecule.com However, studies on related compounds provide some insight. Concentrated solutions of lithium sulfate have been shown to influence catalytic activities in electrochemical systems, suggesting potential relevance in battery technologies. smolecule.com The solubility of lithium sulfate, a related salt, exhibits an unusual property known as retrograde solubility, where its solubility in water decreases as the temperature increases due to its exothermic dissolution process. wikipedia.org While this specific behavior is documented for lithium sulfate, it highlights the complex thermodynamic properties that can characterize lithium salts in solution.

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | HLiO₄S | nih.gov |

| Common Name | Lithium Bisulfate | smolecule.com |

| Solubility in Water | 25.7 g/100 mL at 25 °C | |

| Stability Characteristic | Hygroscopic; readily absorbs moisture from the air. | smolecule.com |

| Primary Ionic Species in Solution | Li⁺, HSO₄⁻ | |

| Secondary Equilibrium in Solution | HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq) |

Chromatographic and Spectroscopic Techniques for Characterization

A wide array of chromatographic and spectroscopic methods are indispensable for the characterization of lithium compounds, providing detailed information on their structure, composition, and purity. researchgate.net These techniques are particularly vital in the context of lithium-ion batteries for analyzing electrolytes, electrode surfaces, and degradation products. researchgate.netmdpi.com

Chromatographic Techniques: Separation techniques are essential for analyzing the complex mixtures found in battery electrolytes. mdpi.com

Gas Chromatography (GC) is often used to analyze volatile components and decomposition products within battery electrolytes. mdpi.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is effective for separating and quantifying non-volatile organic electrolyte components, impurities, and degradation products that are not accessible by GC. mdpi.com

Ion Chromatography (IC) is employed for the determination of ionic species, including lithium, other metals, and fluoride. researchgate.net

Spectroscopic Techniques: Spectroscopic methods provide structural, compositional, and electrochemical insights. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the chemical states and elemental composition of the surfaces of materials, such as the solid electrolyte interphase (SEI) on battery anodes. spectroscopyonline.comnih.gov

Fourier Transform-Infrared Spectroscopy (FT-IR) helps in the analysis of functional groups and is used to investigate the molecular structure of electrolyte components and their reaction products. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic and inorganic compounds, including those found in battery materials. spectroscopyonline.comresearchgate.net

Raman Spectroscopy provides information about vibrational modes in molecules and is used to study the structure of electrode materials and electrolyte composition in real-time (operando studies). spectroscopyonline.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that can provide detailed molecular and elemental information from the outermost atomic layers of a sample. acs.org When combined with machine learning, ToF-SIMS can effectively identify different lithium compounds on electrode surfaces. nih.govacs.org

| Technique | Type | Information Provided | Application Example for Lithium Compounds |

|---|---|---|---|

| Gas Chromatography (GC) | Chromatography | Separation and analysis of volatile compounds. | Analyzing volatile degradation products in battery electrolytes. mdpi.com |

| Liquid Chromatography (LC) | Chromatography | Separation of non-volatile components in a liquid mixture. | Quantifying organic carbonates and additives in electrolytes. mdpi.com |

| Ion Chromatography (IC) | Chromatography | Separation and quantification of ions. | Determining concentrations of Li⁺ and other ions. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Spectroscopy | Surface elemental composition and chemical state. | Characterizing the chemical makeup of the SEI layer on anodes. spectroscopyonline.com |

| Fourier Transform-Infrared Spectroscopy (FT-IR) | Spectroscopy | Identification of functional groups and molecular structure. | Analyzing electrolyte decomposition products. spectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) | Spectroscopy | Detailed molecular structure elucidation. | Investigating the bonding characteristics of silicon in SiOC anodes. spectroscopyonline.com |

| Raman Spectroscopy | Spectroscopy | Vibrational modes, crystal structure, and molecular identity. | Operando analysis of reaction distribution in graphite (B72142) electrodes. spectroscopyonline.com |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Spectroscopy (Mass Spec) | High-resolution surface elemental and molecular composition. | Identifying specific lithium compounds on lithium metal anode surfaces. acs.org |

Future Research Trajectories and Emerging Applications

Exploration of Novel Synthetic Routes and Scale-Up

The development of efficient and scalable synthesis methods for lithium hydrogen sulfate (B86663) is crucial for its broader application. While traditional methods like the neutralization of sulfuric acid with lithium hydroxide (B78521) or lithium carbonate are well-established, researchers are exploring new pathways to enhance purity, reduce environmental impact, and improve economic viability.

One novel approach is the hydrogen reduction of lithium sulfate (Li₂SO₄) . This method involves the reaction of lithium sulfate with hydrogen gas under controlled temperature and pressure. Although more commonly used for producing lithium sulfide (B99878) (Li₂S) for battery applications, modifications to the reaction parameters show promise for the synthesis of lithium hydrogen sulfate. researchgate.net Another emerging technique is solid-state synthesis , which involves the mechanical grinding of lithium salts with sulfuric acid. This solvent-free method requires precise temperature control to prevent the formation of undesired byproducts like lithium sulfate or lithium pyrosulfate (Li₂S₂O₇). researchgate.net

Green chemistry principles are also being applied to devise more sustainable synthetic routes. An example is the use of ion-exchange reactions . This process can involve converting lithium sulfate to lithium hydroxide using barium hydroxide, with the subsequent acidification to form this compound. The insoluble barium sulfate byproduct is easily removed, simplifying the purification process. researchgate.net

The transition from laboratory-scale synthesis to industrial-scale production presents several challenges. Key considerations include ensuring consistent product quality, managing reaction thermodynamics, and optimizing energy consumption. For instance, in the scale-up of related lithium-ion battery materials, methodologies such as identifying key unitary operations, acquiring appropriate equipment, and implementing parallel quality control are crucial. researchgate.net The scale-up process is not a simple linear increase in size but requires a thorough understanding of transport phenomena (thermal and mass transfer) to maintain identical product quality at a larger production scale. rsc.org

| Synthesis Method | Typical Conditions | Advantages | Challenges |

| Neutralization | Aqueous reaction of LiOH or Li₂CO₃ with H₂SO₄ | High yield and purity | Generates solvent waste |

| Hydrogen Reduction | 300–500°C, H₂ atmosphere | Low carbon footprint | Requires specialized equipment for handling hydrogen gas |

| Solid-State Synthesis | Mechanical grinding | Solvent-free | Requires stringent temperature control |

| Ion-Exchange | Aqueous reaction with Ba(OH)₂ followed by acidification | Low waste, recyclable byproducts | Multi-step process |

Advanced Characterization of Underexplored Properties

A deeper understanding of the fundamental properties of this compound is essential for its application in advanced technologies. Researchers are employing a range of sophisticated characterization techniques to probe its structural, thermal, and electrical characteristics beyond the basic data.

This compound is known to exist in at least two different crystal phases . At room temperature, it adopts a monoclinic crystal system. Upon heating to 575 °C, it undergoes a phase transition to a face-centered cubic structure. osti.gov This phase change is accompanied by a decrease in density from 2.22 g/cm³ to 2.07 g/cm³. osti.gov Advanced crystallographic techniques, such as high-resolution X-ray diffraction and neutron diffraction, are being used to precisely determine the atomic arrangements in these phases and to understand the mechanism of the phase transition.

The thermal properties of this compound are also a focus of investigation. The thermal conductivity and thermal diffusivity have been measured over a temperature range from 300 to 900 K using the transient plane source (TPS) technique. researchgate.net These studies have revealed that the thermal conductivity decreases up to 640 K and then increases at higher temperatures. researchgate.net Understanding these thermal transport properties is critical for applications where heat management is important.

Furthermore, this compound exhibits interesting electrical properties. It is known to be pyroelectric , meaning it generates a temporary voltage when heated or cooled. osti.gov Additionally, its crystals are piezoelectric , which allows them to be used in ultrasound-type non-destructive testing as efficient sound receivers. osti.gov The ionic conductivity of this compound, particularly in composite systems, is an area of active research, as it is a key parameter for its potential use in solid-state electrolytes.

| Property | Value/Characteristic | Significance |

| Crystal Structure (Room Temp) | Monoclinic | Influences physical and mechanical properties |

| Crystal Structure (>575 °C) | Face-centered cubic | Important for high-temperature applications |

| Phase Transition Temperature | 575 °C | Defines the stability range of different crystal phases |

| Pyroelectric Effect | Generates voltage upon temperature change | Potential for thermal energy harvesting and sensing |

| Piezoelectric Effect | Generates voltage under mechanical stress | Application in sensors and transducers |

| Thermal Conductivity | Varies with temperature | Crucial for thermal management in devices |

Development of New Catalytic Systems for Sustainable Processes

This compound is emerging as a promising catalyst for a variety of organic transformations, particularly in the context of green and sustainable chemistry. Its acidic nature, coupled with its stability and potential for recyclability, makes it an attractive alternative to more hazardous and corrosive acid catalysts.

A significant area of research is the use of silica-supported this compound (LiHSO₄/SiO₂) as a heterogeneous catalyst . researchgate.net This system demonstrates high efficiency in various organic reactions under solvent-free conditions. researchgate.net The silica (B1680970) support provides a high surface area and enhances the stability of the catalyst, while the this compound provides the necessary acidic sites for catalysis. researchgate.net A key advantage of this heterogeneous system is its recyclability . Studies have shown that the LiHSO₄/SiO₂ catalyst can be recovered and reused multiple times without a significant loss of activity, which is crucial for developing sustainable industrial processes. researchgate.net

This compound-based catalysts have been successfully employed in the synthesis of β-enaminones and β-enamino esters . These compounds are valuable intermediates in the production of pharmaceuticals and other complex organic molecules. researchgate.net The catalytic system promotes the reaction between 1,3-dicarbonyl compounds and amines, often under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.net

The catalytic activity of this compound is also being explored for other sustainable processes, such as the transformation of alkyl halides into alkenes. researchgate.net The development of these new catalytic systems aims to replace traditional methods that often require harsh reaction conditions and generate significant amounts of waste, thereby contributing to more environmentally benign chemical manufacturing.

Tailoring Electrochemical Performance for Next-Generation Energy Storage

The quest for safer, more efficient, and cost-effective energy storage solutions has led researchers to investigate a wide range of materials for next-generation batteries. While not a conventional battery material itself, this compound and its related compounds are being explored for their potential to enhance the electrochemical performance of lithium-ion and lithium-sulfur batteries.

One area of investigation is the use of sulfate-based materials as surface coatings for cathode materials . A study on Li- and Mn-rich cathode materials demonstrated that a nano-sized surface layer of lithium sulfate (Li₂SO₄) could mitigate interfacial side reactions and improve the structural integrity of the cathodes during cycling. mdpi.com This resulted in a higher discharge capacity, improved charge-transfer kinetics, and enhanced rate capability. mdpi.com The lithium sulfate coating was also found to suppress electrolyte degradation and improve the thermal stability of the cathode material. mdpi.com Given these findings, it is plausible that this compound, with its acidic nature, could also be explored as a surface modification agent to tailor the cathode-electrolyte interface.

The electrochemical stability of the electrolyte is another critical factor in battery performance. Research on aqueous electrolytes has shown that concentrated solutions of lithium salts, including lithium sulfate, can have a wider electrochemical stability window than the theoretical decomposition voltage of water. stanford.edu This opens up the possibility of developing safer, non-flammable aqueous lithium-ion batteries. The influence of the hydrogen sulfate anion (HSO₄⁻) from this compound on the electrochemical stability and ionic conductivity of both aqueous and non-aqueous electrolytes is a potential area for future research.

Furthermore, this compound could be investigated as an electrolyte additive . Additives are used in small quantities to improve various aspects of battery performance, such as forming a stable solid electrolyte interphase (SEI) on the anode, enhancing ionic conductivity, and improving safety. yacooscience.com The unique chemical properties of this compound could potentially be harnessed to create a more stable and efficient electrolyte system for next-generation energy storage devices.

Computational Design and Predictive Modeling of this compound Materials

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools in materials science for predicting the properties of materials and guiding the design of new ones. While specific computational studies on this compound are still emerging, the application of these techniques to related materials highlights their potential for advancing our understanding of LiHSO₄.

Density Functional Theory (DFT) can be employed to investigate the fundamental electronic structure and bonding in this compound. DFT calculations can provide insights into the nature of the interactions between the lithium, hydrogen, sulfur, and oxygen atoms, and how these interactions govern the material's properties. For example, DFT has been used to study the interaction of lithium with other molecules and materials, which is crucial for understanding its behavior in various applications, including hydrogen storage and batteries. nih.gov Such studies could be extended to model the adsorption of molecules on the surface of this compound, which is relevant to its catalytic activity.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of atoms and molecules. MD simulations can be used to model the diffusion of ions in solid-state electrolytes, which is a key property for battery applications. rsc.orgresearchgate.net For instance, MD simulations have been used to investigate the structure and dynamics of electrolytes in lithium-sulfur batteries. researchgate.net This approach could be applied to this compound to predict its ionic conductivity as a solid electrolyte or in a composite material. MD simulations can also be used to study the behavior of this compound in aqueous solutions, providing insights into its solvation and transport properties. bohrium.com

The predictive power of computational modeling can also be harnessed for crystal structure prediction . Advanced algorithms, combined with machine learning, have been used to predict novel crystal structures of elements and compounds under different conditions. nih.govarxiv.orgsciencealert.com These methods could be used to explore the phase diagram of this compound under high pressure or to predict the structures of new materials based on the LiHSO₄ framework. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new this compound-based materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for lithium hydrogen sulfate, and how do reaction conditions influence purity and yield?

- Methodological Answer : The primary synthesis involves reacting lithium carbonate (Li₂CO₃) with sulfuric acid (H₂SO₄) under controlled stoichiometric ratios. Key steps include:

- Slowly adding H₂SO₄ to a stirred Li₂CO₃ solution to minimize exothermic heat generation .

- Evaporative concentration at 60–80°C to crystallize lithium sulfate monohydrate (Li₂SO₄·H₂O), followed by centrifugation and drying .

- Purity (>99.99%) is achieved via recrystallization in deionized water and vacuum drying to eliminate trace metals . Monitor pH and temperature to avoid side reactions (e.g., Li₂SO₄ decomposition above 300°C) .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-certified dust masks (N95) to prevent inhalation of fine particulates, which are harmful to respiratory organs .

- Skin/Eye Protection : Wear nitrile gloves and chemical safety goggles to avoid dermal irritation (acute toxicity: Oral LD₅₀ = 1190 mg/kg in mice) .

- Environmental Controls : Conduct reactions in a fume hood with ≥100 ft/min face velocity to mitigate exposure to sulfur oxides (SO₃) released during decomposition .

Q. How does the solubility of this compound in aqueous solutions vary with temperature, and what implications does this have for solution-based synthesis?

- Methodological Answer : Li₂SO₄ exhibits atypical solubility behavior, decreasing from 257 g/L at 25°C to ~220 g/L at 80°C due to its exothermic dissolution (ΔH < 0) . Researchers must:

- Pre-warm solvents to avoid premature crystallization during high-temperature synthesis.

- Use solubility curves to optimize supersaturation for crystal growth .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for use in lithium-ion battery electrolytes, considering ionic conductivity and stability?

- Methodological Answer :